5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
Description
5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene ring linked to a sulfonamide group and a substituted tetrahydroquinolin moiety. The compound features ethyl substituents on both the thiophene-sulfonamide (5-ethyl) and the tetrahydroquinolin (1-ethyl) components.
Properties
IUPAC Name |
5-ethyl-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-14-7-10-17(23-14)24(21,22)18-13-6-8-15-12(11-13)5-9-16(20)19(15)4-2/h6-8,10-11,18H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOUUBNMKPUVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiophene core This can be achieved through the reaction of thiophene with appropriate reagents under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also incorporate green chemistry principles to minimize environmental impact, such as using eco-friendly catalysts and solvent-free conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce sulfonic acids, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Additionally, it may have antiviral and anticancer properties, making it a candidate for drug development.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it may be useful in treating diseases such as infections and cancer.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various industrial processes.
Mechanism of Action
The mechanism by which 5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally related sulfonamides with variations in substituents and core heterocycles. Key analogs include:
Key Observations:
- The isobutyl substituent in further increases hydrophobicity, which may impact pharmacokinetics.
- Heterocyclic Modifications : The thiazolo-triazol core in introduces fluorine and nitrogen-rich motifs, likely enhancing electronic properties and target affinity. The benzooxazepin in imposes conformational rigidity, which could optimize binding to specific protein pockets .
- Hydrogen Bonding: All compounds retain the sulfonamide group, a strong hydrogen-bond donor/acceptor, critical for interactions with biological targets such as enzymes or receptors .
Biological Activity
5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its significant biological activity. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with thiophene-2-sulfonyl chloride. This reaction is generally performed in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the process. The optimization of reaction conditions is crucial for maximizing yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Notably, it has demonstrated inhibitory effects against:
- Influenza A virus
- Coxsackievirus B3
These findings suggest its potential application in antiviral therapies.
Anti-inflammatory and Anticancer Effects
Preliminary studies have also indicated that this compound may possess anti-inflammatory and anticancer properties. The compound's mechanism of action likely involves binding to specific receptors or enzymes within cells, triggering biochemical responses that inhibit viral replication or bacterial growth.
Structure–Activity Relationship
The unique structural features of this compound contribute to its biological activity. The combination of quinoline and thiophene moieties enhances its electronic properties compared to similar compounds. This distinctiveness may confer unique pharmacological profiles that warrant further investigation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-Ethyl-2-Oxo-Tetrahydroquinolin)-Benzene-Sulfonamide | Benzene ring instead of thiophene | Antimicrobial |
| N-(1-Ethyl-Tetrahydroquinolin)-Pyridine-Sulfonamide | Pyridine ring instead of thiophene | Antiviral |
| Thiophene Derivatives | Various substitutions on thiophene | Anticancer |
This table illustrates how structural variations influence the biological activity of related compounds. The presence of the thiophene group in 5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-y)thiophene–2-sulfonamide may enhance its efficacy against specific targets compared to other derivatives.
Case Studies and Research Findings
Recent studies have focused on evaluating the compound's efficacy in various biological contexts:
- Antiviral Activity : In vitro studies demonstrated that the compound effectively inhibited viral replication in cell cultures infected with influenza A and Coxsackievirus B3.
- Cytotoxicity Assays : Preliminary cytotoxicity assays revealed that the compound exhibits significant growth inhibition against several cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanistic Studies : Research indicates that the compound interacts with specific metabolic pathways, influencing pharmacokinetics and enhancing therapeutic outcomes in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
